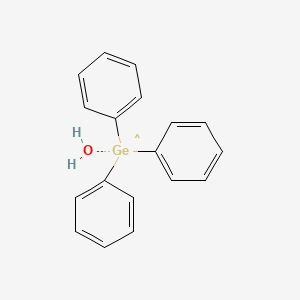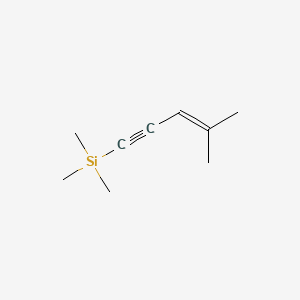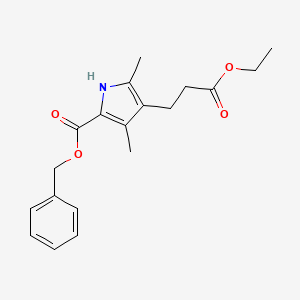
4-Methyl-1-(4-(4-nitrophenylazo)phenyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1-(4-(4-nitrophenylazo)phenyl)piperidine is an organic compound with the molecular formula C18H20N4O2 and a molecular weight of 324.386 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The presence of the nitrophenylazo group makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(4-(4-nitrophenylazo)phenyl)piperidine typically involves the reaction of 4-nitroaniline with 4-methylpiperidine in the presence of a coupling agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like hydrochloric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the azo bond .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-1-(4-(4-nitrophenylazo)phenyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The azo group can be reduced to hydrazo compounds using reducing agents such as sodium dithionite.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium dithionite, ethanol.
Substitution: Various nucleophiles, solvents like dichloromethane.
Major Products Formed
Oxidation: 4-Methyl-1-(4-(4-aminophenylazo)phenyl)piperidine.
Reduction: 4-Methyl-1-(4-(4-hydrazinophenylazo)phenyl)piperidine.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methyl-1-(4-(4-nitrophenylazo)phenyl)piperidine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its azo group.
Wirkmechanismus
The mechanism of action of 4-Methyl-1-(4-(4-nitrophenylazo)phenyl)piperidine involves its interaction with various molecular targets. The nitrophenylazo group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methyl-1-(4-(phenylazo)phenyl)piperidine
- 3,5-Dimethyl-4-(2-nitrophenylazo)phenol
- 4-(4-Nitrophenylazo)phenol
- 2-(2-Methyl-4-(4-nitrophenylazo)phenyl)isoindoline
- 1-(4-(4-Nitrophenylazo)phenyl)octahydroazocine
- 2-(4-(4-Nitrophenylazo)phenyl)isoindoline
- N-Ethyl-N-methyl-4-(4-nitrophenylazo)aniline
- 2-(3,5-Dimethyl-4-(4-nitrophenylazo)phenyl)isoindoline
Uniqueness
4-Methyl-1-(4-(4-nitrophenylazo)phenyl)piperidine is unique due to its specific structural features, including the presence of both a piperidine ring and a nitrophenylazo group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
200394-30-5 |
|---|---|
Molekularformel |
C18H20N4O2 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
[4-(4-methylpiperidin-1-yl)phenyl]-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C18H20N4O2/c1-14-10-12-21(13-11-14)17-6-2-15(3-7-17)19-20-16-4-8-18(9-5-16)22(23)24/h2-9,14H,10-13H2,1H3 |
InChI-Schlüssel |
YBWKLMSPFXNQTF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


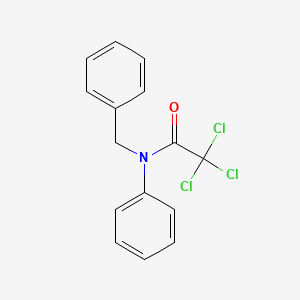

![1-(4-Butylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11951391.png)
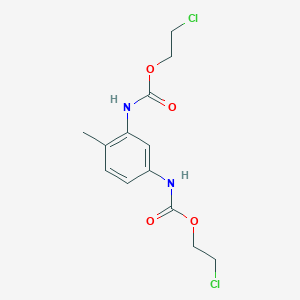
![2,6-Ditert-butyl-4-[(4-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B11951403.png)


![2-[2-oxo-2-(2-propan-2-ylidenehydrazinyl)ethoxy]-N-(propan-2-ylideneamino)acetamide](/img/structure/B11951418.png)

![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-bromoaniline](/img/structure/B11951436.png)
